molecular formula C19H18ClN3O2S B2421261 4-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897479-64-0

4-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2421261
CAS No.: 897479-64-0
M. Wt: 387.88
InChI Key: CDOYZHVRTYIXHS-UHFFFAOYSA-N
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Description

4-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This benzothiazole derivative is part of a class of compounds known for their diverse biological activities, positioning it as a valuable scaffold for drug discovery. The core structure of this molecule incorporates a benzothiazole ring system, a privileged scaffold in medicinal chemistry that is present in compounds with a wide spectrum of pharmacological properties . The specific substitution pattern, featuring a 4-chloro group on the benzothiazole nucleus and a 3-methoxybenzoyl-substituted piperazine, is designed to optimize interactions with biological targets. Compounds within this structural family have demonstrated considerable research value in neuroscience, particularly as ligands for dopamine receptor subtypes . Specifically, analogous 2-methoxyphenyl piperazine compounds have been investigated as high-affinity, enantioselective dopamine D3 receptor antagonists with exceptional selectivity profiles over D2 receptors and more than 60 other neuroreceptors . This makes related compounds crucial for probing D3 receptor function in animal models of addiction and other neuropsychiatric disorders. Furthermore, the benzothiazole moiety is extensively investigated in oncology research . Various 2-arylbenzothiazole derivatives have shown potent and selective antitumor properties against a diverse range of human cancer cell lines, including mammary, ovarian, colon, and renal carcinomas, through multiple mechanisms of action . The structural features of this compound suggest potential for similar investigative applications. This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-25-14-5-2-4-13(12-14)18(24)22-8-10-23(11-9-22)19-21-17-15(20)6-3-7-16(17)26-19/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOYZHVRTYIXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, including the formation of the chlorobenzo[d]thiazole core, the introduction of the piperazine ring, and the attachment of the methoxyphenyl group. Common reagents used in these reactions include chlorinating agents, piperazine, and methoxybenzoyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like aluminum chloride or palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can occur at various positions on the molecule, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that benzothiazole derivatives, including the compound , exhibit significant anticancer properties. A study synthesized various benzothiazole-piperazine hybrids and tested them against human cancer cell lines such as MCF7 and HCT116. The results indicated that many of these compounds showed moderate to potent antiproliferative activity, with structure-activity relationships suggesting that specific substitutions enhance efficacy .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AMCF75.0
Compound BHCT1163.5
Compound CT47D4.2

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Similar benzothiazole derivatives have been reported to possess antibacterial properties against various pathogens. A study assessed the antimicrobial effectiveness of synthesized compounds related to this class, revealing significant activity against strains such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DE. coli12 µg/mL
Compound ES. aureus10 µg/mL
Compound FP. aeruginosa15 µg/mL

Neurological Applications

The piperazine component of the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly in pain management and anxiety relief. The modulation of P2X3 receptors by derivatives has shown promise in preclinical studies aimed at alleviating chronic pain .

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives related to 4-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole , highlighting its diverse biological activities:

  • Study on Antiproliferative Effects :
    • Researchers synthesized a series of benzothiazole-piperazine hybrids and tested their effects on cancer cell lines.
    • Results revealed significant inhibition of cell growth, with some compounds being more effective than standard chemotherapeutics.
  • Antimicrobial Efficacy Assessment :
    • A library of related compounds was screened against multiple bacterial strains.
    • The findings indicated that certain modifications to the benzothiazole structure could enhance antimicrobial potency.

Mechanism of Action

The mechanism of action of 4-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Uniqueness: The uniqueness of 4-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole lies in its combination of the chlorobenzo[d]thiazole, piperazine, and methoxyphenyl groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

4-Chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the benzothiazole class, which has been extensively studied for various pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities.

Chemical Structure and Properties

The molecular formula of 4-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is C16H17ClN4O2C_{16}H_{17}ClN_{4}O_{2}, with a molecular weight of approximately 332.79 g/mol. The structure features a benzothiazole core substituted with a piperazine moiety and a methoxybenzoyl group, which are critical for its biological activity.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 4-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives with similar structures had GI50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineGI50 (µM)
Compound AMCF-70.57
Compound BA5490.40
4-Chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazoleU-937 (human macrophage)TBD

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. The presence of the chlorine atom in the benzothiazole ring has been linked to enhanced activity against various bacterial strains. For example, compounds with similar structural features have shown minimum inhibitory concentrations (MICs) effective against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMIC (µg/mL)
Compound CStaphylococcus aureus31.25
Compound DEscherichia coliTBD

Anticonvulsant Activity

In addition to anticancer and antimicrobial effects, some benzothiazole derivatives have demonstrated anticonvulsant activity. The mechanism often involves modulation of neurotransmitter systems or ion channels, making these compounds potential candidates for further development in treating epilepsy .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is heavily influenced by their structural components. The introduction of electron-withdrawing groups such as chlorine enhances the compound's reactivity and biological efficacy. Additionally, substituents on the piperazine ring can significantly alter pharmacokinetic properties and receptor interactions.

Figure 1: Structure-Activity Relationship Analysis
SAR Analysis

Case Studies

Several studies have explored the efficacy of compounds structurally related to 4-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole:

  • Kumbhare et al. investigated N-bis-benzothiazole derivatives, demonstrating significant cytotoxicity against multiple cancer cell lines including THP-1 and B16-F10 .
  • Chohan et al. reported on the antimicrobial properties of benzothiazoles, highlighting their potential as novel antibacterial agents .

Q & A

Q. Optimization Tips :

  • Use catalysts like triethylamine to neutralize HCl byproducts during coupling.
  • Monitor reaction progress via TLC or HPLC to identify intermediate purification points.

Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Basic Question
Structural validation requires a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and piperazine ring conformation. For example, the methoxybenzoyl group’s aromatic protons appear as distinct multiplets in the 7.0–8.0 ppm range .
  • X-ray Crystallography : Resolves absolute stereochemistry and interatomic distances, critical for understanding binding interactions .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+^+ ion at m/z 414.08) and fragmentation patterns .

How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the piperazine or benzothiazole moieties?

Advanced Question
Methodology :

  • Systematic substituent variation : Replace the 3-methoxybenzoyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methyl) groups to assess impact on bioactivity .
  • Bioisosteric replacements : Substitute the benzothiazole core with oxazole or thiazole rings to probe heterocycle-specific effects .
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interaction sites, such as hydrogen bonding with the methoxy group .

Q. Data Interpretation :

  • Compare IC50_{50} values in enzymatic assays (e.g., kinase inhibition) across derivatives.
  • Correlate logP values with cellular permeability using Caco-2 monolayer assays.

What strategies are effective for identifying the biological targets of this compound?

Advanced Question
Experimental Approaches :

  • Affinity chromatography : Immobilize the compound on a resin to pull down binding proteins from cell lysates .
  • Transcriptomic profiling : RNA-seq or CRISPR-Cas9 screens can reveal pathways perturbed by treatment (e.g., apoptosis or DNA repair genes) .
  • Kinase profiling panels : Test against a library of 300+ kinases to identify inhibitory activity, with ATP-competitive binding confirmed via kinetic assays .

Case Study :
Similar piperazine-benzothiazole hybrids show activity against EGFR and PI3Kα, validated by Western blotting of phosphorylated downstream targets .

How can contradictory bioactivity data across studies be resolved?

Advanced Question
Root Causes :

  • Purity discrepancies : HPLC purity thresholds (<95%) or residual solvents (e.g., DMSO) may artifactually modulate activity .
  • Assay conditions : Varying pH or serum content in cell culture media alters compound solubility and stability .

Q. Resolution Workflow :

Replicate assays under standardized conditions (e.g., RPMI-1640 medium, 10% FBS).

Validate target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular thermal shift assays) .

Perform meta-analysis of published IC50_{50} values to identify outliers and potential confounding factors.

What computational tools are recommended for predicting the compound’s pharmacokinetic and toxicity profiles?

Advanced Question
In Silico Models :

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, CNS penetration, and CYP450 inhibition risks. Key parameters include:
ParameterPredicted ValueTool
logP3.2 ± 0.3SwissADME
BBB PermeabilityLow (logBB < -1)ADMETLab 2.0
hERG Inhibition RiskModerate (IC50_{50} ~10 µM)ProTox-II
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER can model membrane permeation through lipid bilayers .

How should researchers design experiments to assess the compound’s metabolic stability?

Advanced Question
Methodology :

  • Liver microsomal assays : Incubate with human liver microsomes (HLM) and NADPH to identify phase I metabolites via LC-MS/MS. Key metabolic sites include the piperazine ring (N-oxidation) and methoxy group (O-demethylation) .
  • CYP450 inhibition screening : Test against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates .
  • In vivo pharmacokinetics : Administer to rodents (IV and PO routes) to calculate AUC, t1/2t_{1/2}, and bioavailability.

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